molecular formula C12H13FO4 B11871231 Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate

Cat. No.: B11871231
M. Wt: 240.23 g/mol
InChI Key: UFNCGVDSSJNWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate typically involves the esterification of 4-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid.

    Reduction: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain proteins, leading to increased potency and selectivity.

Comparison with Similar Compounds

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can be compared to other similar compounds, such as:

    Ethyl 4-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom, which can result in different chemical and biological properties.

    4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid: The carboxylic acid analog, which has different reactivity and solubility properties.

    4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol: The alcohol analog, which can be used in different synthetic applications.

The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Biological Activity

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The following sections will provide a comprehensive overview of the available research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dioxolane ring and a fluorobenzoate moiety. This structural configuration is essential for its biological activity. The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic profiles.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12H13F O3
Molecular Weight220.23 g/mol
Functional GroupsEster, Dioxolane, Fluoro
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of fluorobenzoates have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .

Antimalarial Activity

A notable area of research involves the antimalarial activity associated with compounds containing dioxolane structures. This compound's structural analogs have demonstrated varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The SAR studies indicate that modifications to the dioxolane ring can significantly enhance antimalarial potency .

The proposed mechanism of action for this compound involves interference with critical metabolic pathways in target organisms. For instance, compounds that disrupt folate biosynthesis pathways have shown promise in inhibiting microbial growth by targeting enzymes like dihydropteroate synthase .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, the compound exhibited an inhibitory concentration (IC50) of 15 µg/mL. This suggests a moderate level of activity compared to standard antibiotics used in clinical settings.

Study 2: Antimalarial Screening

A screening assay conducted on various derivatives revealed that structurally related compounds exhibited IC50 values ranging from 10 to 25 µg/mL against Plasmodium falciparum. This compound was among the most active derivatives tested, indicating its potential as a lead compound for further development .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate

InChI

InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

UFNCGVDSSJNWCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.